4-(4-溴苯甲酰)异喹啉

描述

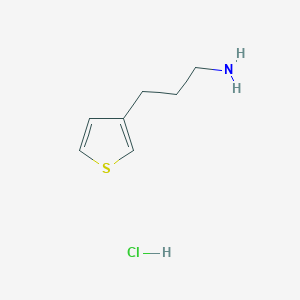

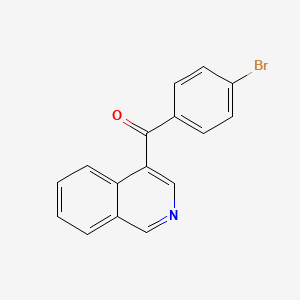

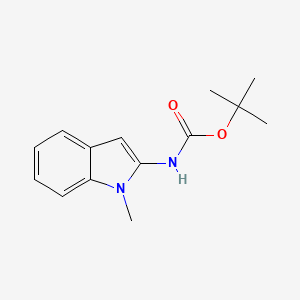

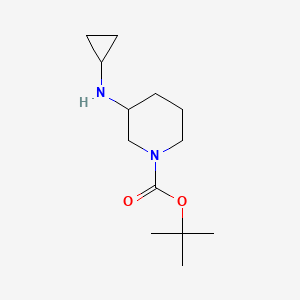

4-(4-Bromobenzoyl)isoquinoline is a chemical compound with the chemical formula C16H10BrNO. It is a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 31 bond(s) .

Synthesis Analysis

The synthesis of 4-(4-Bromobenzoyl)isoquinoline involves various methods. One of the methods involves the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Another method involves the use of 2-bromoaryl ketones, terminal alkynes, and CH3CN in a copper (I)-catalyzed tandem reaction . A selective synthesis of 4-bromoisoquinoline was achieved in the presence of PdBr2/CuBr2/LiBr in MeCN .

Molecular Structure Analysis

The 4-(4-Bromobenzoyl)isoquinoline molecule contains 21 non-H bond(s), 18 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), and 1 Pyridine(s) .

Chemical Reactions Analysis

The chemical reactions of 4-(4-Bromobenzoyl)isoquinoline involve various processes. For instance, 2-alkynyl benzyl azides smoothly underwent an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .

Physical And Chemical Properties Analysis

Isoquinoline, a similar compound, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base .

科学研究应用

抗淀粉样蛋白聚集活性

研究表明,4-(4-溴苯甲酰)异喹啉衍生物,如N(4)-(4-溴苯基)喹唑啉-2,4-二胺,对与阿尔茨海默病有关的Aβ40和Aβ42肽表现出强效的抗聚集活性。这些衍生物在抑制这些肽的聚集方面明显比参考药物姜黄素更有效,暗示了在阿尔茨海默病治疗开发中的潜在应用(Mohamed et al., 2016)。

新化合物的合成

4-(4-溴苯甲酰)异喹啉已被用于合成新的化学实体,如5-氮代二苯并[a,g]芳烃,一种新型氮代芳烃衍生物。这种化合物是从4-溴异喹啉合成的,突显了4-(4-溴苯甲酰)异喹啉作为有机合成中的起始物质在材料科学和有机电子领域中创造多环芳香化合物的多功能性(Tsefrikas et al., 2017)。

催化和合成方法学

研究表明,4-(4-溴苯甲酰)异喹啉在催化合成过程中的应用,如金(I)催化的分子内[4+2]环加成反应,生成3,4-二氢苯并[f]异喹啉-1(2H)-酮。这种方法提供了合成异喹啉衍生物的新方法,这些衍生物是药物发现和开发中有价值的支架(Zhong et al., 2020)。

分子重排

另一个应用涉及通过三氟化硼醚酸酯促进的反应合成二芳基六氢苯并[f]异喹啉。这个过程展示了该化合物在促进新颖重排反应中的实用性,为合成具有潜在药理活性的复杂分子结构提供了一条新途径(Chang et al., 2010)。

安全和危害

未来方向

Recent developments in the synthesis of isoquinoline-fused benzimidazoles have given particular attention to categorizing protocols based on the structural features of the ring architecture . This highlights the development of methods that reduce cost, improve product selectivity or purity, and offer more effective routes for the synthesis of benzimidazo .

属性

IUPAC Name |

(4-bromophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVNWFINVZHFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromobenzoyl)isoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1532370.png)

![5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532378.png)

![3-[1-(Morpholin-4-yl)ethyl]aniline](/img/structure/B1532379.png)

![2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1532380.png)

![3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1532388.png)